molecular formula C22H18N4O2 B14115072 (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

Cat. No.: B14115072
M. Wt: 370.4 g/mol
InChI Key: VIZNQBWKTWPAMF-UHFFFAOYSA-N
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Description

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea typically involves the condensation of a quinazolinone derivative with a phenylurea derivative. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions are typically quinazolinone derivatives with different functional groups, which may exhibit diverse biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

  • 2-phenylquinazolin-4(3H)-one
  • 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene derivatives

Uniqueness

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is unique due to its specific structure, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

1-(3-benzyl-2-oxoquinazolin-4-yl)-3-phenylurea

InChI

InChI=1S/C22H18N4O2/c27-21(23-17-11-5-2-6-12-17)25-20-18-13-7-8-14-19(18)24-22(28)26(20)15-16-9-3-1-4-10-16/h1-14H,15H2,(H2,23,25,27)

InChI Key

VIZNQBWKTWPAMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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